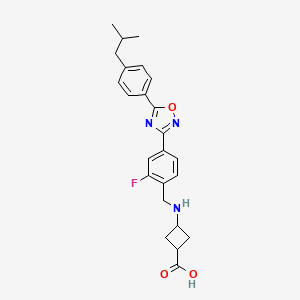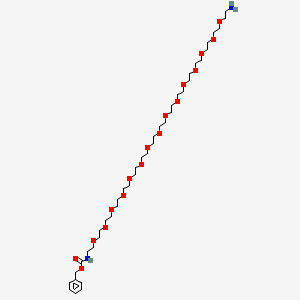![molecular formula C29H33ClN2O2 B1192521 N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)
N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CJ-1882 is a potent and competitive antagonist at the human D3 receptor.
Scientific Research Applications
Synthesis and Characterization
In the realm of chemical synthesis and characterization, N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide is part of a broader category of compounds explored for their structural properties. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl groups similar to the compound , has been detailed, emphasizing the importance of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy in characterizing these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide have been studied for their antimicrobial and antitumor activities. For instance, research on N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrated significant antimicrobial and antimycobacterial activities, potentially offering insights into the biomedical applications of structurally similar compounds (Goněc et al., 2015). Another study showed that certain compounds with similar structural elements possess antitumor and anti-monoamine oxidase activities, highlighting their potential in cancer research (Markosyan et al., 2020).
Inhibition of Photosynthetic Electron Transport
Research on the inhibition of photosynthetic electron transport in plants by related compounds can also provide valuable insights. A study of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which share structural similarities, demonstrated this inhibitory activity, suggesting potential agricultural applications (Kos et al., 2013).
Novel Anticancer Drug Potential
Finally, the potential of similar compounds as novel anticancer drugs has been explored. For example, a study on 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol revealed promising results against various human cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (Nishizaki et al., 2014).
properties
Molecular Formula |
C29H33ClN2O2 |
|---|---|
Molecular Weight |
477.05 |
IUPAC Name |
Naphthalene-2-carboxylic acid [3-(2-{[2(S)-(4-chloro-phenyl)-1(R)-cyclopropyl]-propyl-amino}-ethyl)-3-hydroxy-cis-cyclobutyl]-amide |
InChI |
InChI=1S/C29H33ClN2O2/c1-2-14-32(27-17-26(27)21-9-11-24(30)12-10-21)15-13-29(34)18-25(19-29)31-28(33)23-8-7-20-5-3-4-6-22(20)16-23/h3-12,16,25-27,34H,2,13-15,17-19H2,1H3,(H,31,33)/t25-,26-,27+,29+/m0/s1 |
InChI Key |
KIRKSXHWZHQUBF-YJIPECKFSA-N |
SMILES |
O=C(N[C@@H]1C[C@@](O)(CCN([C@H]2[C@H](C3=CC=C(Cl)C=C3)C2)CCC)C1)C4=CC5=C(C=C4)C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CJ-1882; CJ-1882; CJ-1882 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)



